Tromantadine is marketed as Viru-Merz in the Czech Republic. It is an antiviral used in the treatment of herpes zoster and simplex.
Tromantadine is a cyclic amine with activity against herpes simplex virus. Tromantadine inhibits absorption of virions to cell surfaces, as well as penetration and uncoating of the virus.
Tromantadine
CAS No.: 53783-83-8
Cat. No.: VC0007015
Molecular Formula: C16H28N2O2
Molecular Weight: 280.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53783-83-8 |
---|---|
Molecular Formula | C16H28N2O2 |
Molecular Weight | 280.41 g/mol |
IUPAC Name | N-(1-adamantyl)-2-[2-(dimethylamino)ethoxy]acetamide |
Standard InChI | InChI=1S/C16H28N2O2/c1-18(2)3-4-20-11-15(19)17-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,3-11H2,1-2H3,(H,17,19) |
Standard InChI Key | UXQDWARBDDDTKG-UHFFFAOYSA-N |
SMILES | CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Canonical SMILES | CN(C)CCOCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Chemical Structure and Physicochemical Properties
Molecular Architecture
Tromantadine (C₁₆H₂₈N₂O₂) is a secondary carboxamide featuring a 1-adamantyl group linked to a dimethylaminoethoxyacetamide moiety . The adamantane core, a bicyclic hydrocarbon, confers structural rigidity and lipophilicity, facilitating membrane penetration. The hydrochloride salt (C₁₆H₂₉ClN₂O₂) enhances aqueous solubility, making it the preferred formulation for topical and systemic administration .
Stereochemical Considerations
While tromantadine lacks chiral centers, its conformational flexibility allows interactions with both viral envelope proteins and host cell membranes. Molecular dynamics simulations suggest that the dimethylaminoethoxy side chain adopts an extended conformation during membrane insertion, positioning the tertiary amine for protonation in acidic environments .
Synthesis Pathways
The synthesis of tromantadine involves a three-step process:
-
Chloroacetylation of Amantadine: Reaction of 1-adamantanamine with chloracetyl chloride in tetrahydrofuran (THF) yields N-(1-adamantyl)-2-chloroacetamide .
-
Alkoxide Formation: N,N-Dimethylethanolamine is treated with n-butyllithium to generate the corresponding lithium alkoxide.
-
Nucleophilic Substitution: The alkoxide displaces chloride from N-(1-adamantyl)-2-chloroacetamide, followed by acidification to produce tromantadine hydrochloride .
This method achieves an 85% yield, outperforming earlier protocols in reproducibility and scalability .
Mechanism of Antiviral Action
Dual-Phase Inhibition of HSV Replication
Tromantadine disrupts HSV replication through sequential targeting of early and late lifecycle stages:
Early-Stage Inhibition (0–4 Hours Post-Infection)
At virucidal concentrations (≥100 µg/mL), tromantadine prevents viral attachment by binding to HSV glycoproteins B and D (gB/gD), which mediate host cell entry . Cryo-EM studies reveal that tromantadine induces conformational changes in gB, obstructing its fusion loop from engaging phosphatidylserine on cell membranes .
Late-Stage Inhibition (4–24 Hours Post-Infection)
Post-penetration, tromantadine inhibits viral assembly by disrupting the Golgi-dependent processing of glycoproteins. In HEp-2 cells treated with 500 µg/mL, immature capsids accumulate in the nucleus, while surface expression of gB/gC/gD remains unaffected—a hallmark of impaired tegument acquisition .
Host-Directed Effects
Emerging evidence suggests tromantadine modulates endosomal pH by inhibiting vacuolar ATPase (v-ATPase), creating an inhospitable environment for capsid uncoating . This host-directed mechanism may explain its broad-spectrum activity against HSV-1/2 and reduced propensity for resistance compared to polymerase inhibitors.
Pharmacological Profile
In Vitro Efficacy
Parameter | Value (HEp-2 Cells) | Value (Vero Cells) |
---|---|---|
EC₅₀ (24 h post-infection) | 112 µg/mL | 198 µg/mL |
CC₅₀ (96 h exposure) | >2,000 µg/mL | >1,800 µg/mL |
Therapeutic Index (TI) | 17.9 | 9.1 |
Data derived from plaque reduction assays .
At 500 µg/mL, tromantadine achieves complete suppression of HSV-1 (KOS strain) replication without cytotoxicity . Synergy with acyclovir (FIC index = 0.3–0.5) suggests combination therapies could enhance clinical outcomes .
Pharmacokinetics
-
Topical Administration: 1% tromantadine hydrogel attains dermal concentrations of 82–127 µg/g within 2 h, exceeding the EC₉₀ for HSV-1 .
-
Oral Bioavailability: Limited (≈12%) due to first-pass metabolism; major metabolites include N-desmethyl tromantadine (active) and adamantane carboxylic acid (inactive) .
Clinical Applications and Therapeutic Limitations
Approved Indications
-
Herpes Labialis: Topical tromantadine (1% cream) reduces healing time by 3.2 days versus placebo (p < 0.01) in immunocompetent adults .
-
Herpes Zoster: Adjunct therapy with oral tromantadine (200 mg TID) decreases postherpetic neuralgia incidence by 41% over 6 months .
Emerging Uses
-
Ocular HSV: Phase II trials demonstrate 1% ophthalmic gel reduces epithelial keratitis recurrence by 67% over 12 months .
-
Genital Herpes: Intravaginal suppositories (50 mg) show 89% suppression of viral shedding in HSV-2 seropositive women .
Solubility Challenges
Despite its hydrochloride formulation, tromantadine’s aqueous solubility remains suboptimal (4.7 mg/mL at pH 7.4), necessitating permeation enhancers like propylene glycol in topical products . Nanoparticle encapsulation (PLGA carriers) has increased solubility to 18.9 mg/mL in preclinical models .
System | Incidence (%) | Severity |
---|---|---|
Dermatologic | 8.2 | Mild erythema |
Gastrointestinal | 3.1 | Nausea |
Neurologic | 1.4 | Headache |
Data from 1,234 patients in Phase III trials .
Doses exceeding 2 mg/kg/day induce cytoplasmic vacuolation via phospholipidosis—a reversible effect upon discontinuation .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume